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Compound of Interest

Compound Name: Closantel

Cat. No.: B001026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Closantel in
combination with Moxidectin, a synergistic anthelmintic pairing effective against a broad
spectrum of internal parasites, particularly in the context of increasing drug resistance. This
document details the mechanisms of action, summarizes key quantitative data from in vivo
studies, and provides detailed protocols for both in vivo efficacy trials and in vitro synergy
assessment.

Introduction

The rise of anthelmintic resistance in parasitic nematodes of livestock poses a significant threat
to animal health and productivity. Combination therapy, utilizing two or more drugs with different
mechanisms of action, is a key strategy to enhance efficacy, broaden the spectrum of activity,
and delay the development of resistance. The combination of Closantel, a salicylanilide, and
Moxidectin, a macrocyclic lactone, has shown particular promise in controlling multi-drug
resistant gastrointestinal nematodes.

Closantel is primarily effective against blood-feeding parasites such as Haemonchus contortus
and liver flukes like Fasciola hepatica.[1][2] Its mechanism of action involves the uncoupling of
oxidative phosphorylation in parasite mitochondria, leading to ATP depletion and subsequent
paralysis and death.
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Moxidectin exhibits broad-spectrum activity against a wide range of internal and external
parasites. It acts by binding to glutamate-gated chloride ion channels in the nerve and muscle
cells of invertebrates, causing an influx of chloride ions, hyperpolarization of the cell
membrane, and ultimately, flaccid paralysis of the parasite.

The co-administration of Closantel and Moxidectin has been shown to be highly effective,
particularly against strains of gastrointestinal nematodes that have developed resistance to one
or both drug classes when used individually.[1][2]

Mechanisms of Action

The distinct mechanisms of action of Closantel and Moxidectin contribute to their synergistic
effect and reduce the likelihood of resistance development.
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Figure 1. Signaling Pathways of Closantel and Moxidectin
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Caption: Mechanisms of action for Closantel and Moxidectin.
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Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and efficacy data from a key

in vivo study investigating the co-administration of Closantel and Moxidectin in sheep naturally

infected with multi-drug resistant gastrointestinal nematodes.[1][2] It is important to note that

comprehensive data on the combined use of Closantel and Moxidectin in cattle is currently

limited, and further research in this area is warranted.

Pharmacokinetic Parameters in Sheep

The co-administration of Closantel and Moxidectin did not significantly alter their individual

pharmacokinetic profiles, indicating a lack of adverse drug-drug interactions.[1][2]

Table 1: Plasma Pharmacokinetic Parameters of Closantel (Subcutaneous Administration) in

Sheep[1][2]

Parameter

Closantel Alone (5 mg/kg)

Closantel + Moxidectin (5
mglkg)

Cmax (ug/mL)

45.8+8.9

48.2+10.1

Tmax (h)

48.0+24.0

48.0+24.0

AUC (ug-h/mL)

20,784 + 4,321

22,104 £ 5,012

Tisel (h)

336.0 £48.0

360.0 +72.0

Table 2: Plasma Pharmacokinetic Parameters of Moxidectin (Subcutaneous Administration) in

Sheep[1][2]

Parameter

Moxidectin Alone (0.2
mgl/kg)

Moxidectin + Closantel (0.2

mglkg)

Cmax (ng/mL) 28.4+5.6 29.1+6.3
Tmax (h) 24.0+12.0 24.0+12.0
AUC (ng-h/mL) 7,896 + 1,543 8,124 + 1,698
T%el (h) 216.0 £48.0 240.0£72.0
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Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the
plasma concentration-time curve; T¥zel: Elimination half-life.

Efficacy Against Resistant Gastrointestinal Nematodes
in Sheep

The combination of Closantel and Moxidectin demonstrated significantly higher efficacy
against resistant nematode populations compared to the individual treatments.[1][2]

Table 3: Efficacy (Fecal Egg Count Reduction %) at 13 Days Post-Treatment in Sheep[1][2]

Treatment Group Route Efficacy (%)
Closantel (10 mg/kg) Oral 84%
Moxidectin (0.2 mg/kg) Oral 80%
Closantel + Moxidectin Oral 99%
Closantel (5 mg/kg) Subcutaneous 85%
Moxidectin (0.2 mg/kg) Subcutaneous 92%
Closantel + Moxidectin Subcutaneous 99%

Experimental Protocols
In Vivo Efficacy and Pharmacokinetic Study in Sheep

This protocol is adapted from the methodology described by Suarez et al. (2023).[1][2]
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Naturally infected sheep with
resistant Gl nematodes
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Randomized into treatment groups
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- Closantel alone (Oral/SC)
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Figure 2. In Vivo Efficacy & Pharmacokinetic Study Workflow
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Caption: Workflow for in vivo evaluation of anthelmintic combinations.

4.1.1. Animals and Housing:

o Select a cohort of sheep naturally infected with gastrointestinal nematodes. Confirm the
presence of resistant strains through prior fecal egg count reduction tests (FECRT) or larval
development assays.
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e House the animals in a controlled environment to prevent further infection during the study
period.

e Acclimatize the animals to their housing and diet for at least one week before the start of the
experiment.

4.1.2. Experimental Design and Treatment:
e Randomly allocate the sheep into treatment groups (n = 10 per group).

e Treatment groups should include:

[¢]

Closantel monotherapy (e.g., 10 mg/kg oral or 5 mg/kg subcutaneous).

[e]

Moxidectin monotherapy (e.g., 0.2 mg/kg oral or 0.2 mg/kg subcutaneous).

o

Closantel and Moxidectin combination therapy at the same respective doses.

[¢]

An untreated control group.

o Administer treatments according to the manufacturer's instructions for the chosen
formulations.

4.1.3. Efficacy Assessment (FECRT):

e Collect individual fecal samples from all animals on day O (pre-treatment) and at specified
time points post-treatment (e.g., days 10, 14, and 21).

o Perform fecal egg counts using a standardized method (e.g., modified McMaster technique).

o Calculate the percentage of fecal egg count reduction for each treatment group relative to
the control group.

4.1.4. Pharmacokinetic Analysis:

o Collect blood samples (e.g., via jugular venipuncture) into heparinized tubes at multiple time
points before and after drug administration (e.g., 0, 2, 4, 8, 12, 24, 48, 72, 120, 168, 240,
336, 504, 672 hours).
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o Centrifuge the blood samples to separate the plasma and store the plasma at -20°C or lower
until analysis.

e Quantify the plasma concentrations of Closantel and Moxidectin using a validated high-
performance liquid chromatography (HPLC) method.

» Analyze the plasma concentration-time data using non-compartmental pharmacokinetic
software to determine key parameters such as Cmax, Tmax, AUC, and T%zel.

In Vitro Synergy Assessment

This protocol provides a framework for assessing the synergistic, additive, or antagonistic
effects of Closantel and Moxidectin in vitro using methods such as the Larval Migration
Inhibition Assay and the Adult Worm Motility Assay, with data analysis based on the
checkerboard method and calculation of the Fractional Inhibitory Concentration (FIC) index.
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Parasite Collection: Drug Preparation:
Obtain infective larvae (L3) or Prepare stock solutions and serial
adult worms of the target species dilutions of Closantel & Moxidectin

N

Assay Setup (Checkerboard):
- Monotherapy dilutions
- Combination dilutions

- Positive & Negative Controls

:

Incubation:
Incubate parasites with drugs under
controlled conditions

:

Data Collection:
- Larval Migration Inhibition Assay
- Adult Worm Motility Assay

:

Data Analysis:
Calculate IC50 for each drug and
FIC index for the combination

Figure 3. In Vitro Synergy Assessment Workflow
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Caption: Workflow for in vitro synergy testing of anthelmintics.

4.2.1. Parasite Preparation:

 Larval Migration Inhibition Assay (LMIA): Obtain infective third-stage larvae (L3) of the target
nematode species (e.g., Haemonchus contortus).
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e Adult Worm Motility Assay (AWMA): Collect adult worms from the gastrointestinal tract of
donor animals.

4.2.2. Drug Preparation and Assay Setup (Checkerboard Method):

e Prepare stock solutions of Closantel and Moxidectin in a suitable solvent (e.g., dimethyl
sulfoxide - DMSO).

e In a 96-well microtiter plate, prepare serial dilutions of each drug individually (for determining
the 50% inhibitory concentration - IC50) and in combination.

e The checkerboard setup involves a matrix of concentrations, with one drug diluted along the
rows and the other along the columns.

 Include appropriate controls: negative control (solvent only) and positive control (a known
effective anthelmintic).

4.2.3. Assay Procedures:

e LMIA:
o Add a standardized number of L3 larvae to each well of the prepared plate.
o Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).

o After incubation, assess the migration of larvae through a fine mesh. The number of larvae
that fail to migrate is indicative of the drug's effect.

e AWMA:
o Place a standardized number of adult worms in each well.

o Incubate and visually score the motility of the worms at set time points. A scoring system
can be used (e.g., 0 = dead, 1 = immotile, 2 = motile).

4.2.4. Data Analysis and Synergy Calculation:
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e For each drug alone, determine the IC50 value (the concentration that inhibits 50% of the
parasite's motility or migration).

» For the combination, determine the IC50 for each drug in the presence of the other.
o Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
o FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
o FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
e Calculate the FIC Index (FICI) by summing the individual FICs:
o FICI = FIC of Drug A + FIC of Drug B
« Interpret the FICI to determine the nature of the interaction:
o Synergism: FICI < 0.5
o Additive: 0.5 <FICI<4.0
o Antagonism: FICI > 4.0

Conclusion

The combination of Closantel and Moxidectin represents a valuable tool in the management of
anthelmintic resistance in livestock. The distinct mechanisms of action and the lack of negative
pharmacokinetic interactions make this a potent and effective combination therapy. The
provided protocols offer a framework for researchers and drug development professionals to
further evaluate and optimize the use of this and other anthelmintic combinations in various
host species and against a range of parasitic threats. Further research is encouraged to
establish the efficacy and pharmacokinetic profile of this combination in cattle.
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[https://lwww.benchchem.com/product/b001026#use-of-closantel-in-combination-with-other-
anthelmintics-like-moxidectin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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